2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: It could be used in the development of new materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting or activating them . The exact pathways and molecular targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share the thiophene ring and have similar chemical properties and applications.
Thiazole Derivatives: These compounds share the thiazole ring and are known for their diverse biological activities.
Tetrahydropyran Derivatives: These compounds share the tetrahydropyran ring and are used in various chemical and biological applications.
Uniqueness
What sets 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide apart is its unique combination of these three rings, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
2-phenyl-N-(4-thiophen-2-yloxan-4-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-17(15-13-25-18(20-15)14-5-2-1-3-6-14)21-19(8-10-23-11-9-19)16-7-4-12-24-16/h1-7,12-13H,8-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDOFKOQQLAVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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